Cas no 2171867-46-0 (3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole)

3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- EN300-1590746
- 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 2171867-46-0
-
- Inchi: 1S/C7H8N6O/c1-4(2-8-1)6-10-7(14-12-6)5-3-9-13-11-5/h3-4,8H,1-2H2,(H,9,11,13)
- InChI Key: HMSTXRUWEJGRMZ-UHFFFAOYSA-N
- SMILES: O1C(C2C=NNN=2)=NC(C2CNC2)=N1
Computed Properties
- Exact Mass: 192.07595890g/mol
- Monoisotopic Mass: 192.07595890g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 92.5Ų
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590746-500mg |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 500mg |
$1152.0 | 2023-09-23 | ||
Enamine | EN300-1590746-0.25g |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 0.25g |
$906.0 | 2023-07-10 | ||
Enamine | EN300-1590746-5000mg |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 5000mg |
$3479.0 | 2023-09-23 | ||
Enamine | EN300-1590746-100mg |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 100mg |
$1056.0 | 2023-09-23 | ||
Enamine | EN300-1590746-0.1g |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 0.1g |
$867.0 | 2023-07-10 | ||
Enamine | EN300-1590746-1000mg |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 1000mg |
$1200.0 | 2023-09-23 | ||
Enamine | EN300-1590746-0.05g |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 0.05g |
$827.0 | 2023-07-10 | ||
Enamine | EN300-1590746-1.0g |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 1.0g |
$986.0 | 2023-07-10 | ||
Enamine | EN300-1590746-0.5g |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 0.5g |
$946.0 | 2023-07-10 | ||
Enamine | EN300-1590746-50mg |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
2171867-46-0 | 50mg |
$1008.0 | 2023-09-23 |
3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Comprehensive Overview of 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS No. 2171867-46-0)
The compound 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS No. 2171867-46-0) is a heterocyclic molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structure, featuring an azetidine ring and a 1,2,4-oxadiazole core linked to a 1H-1,2,3-triazole moiety, makes it a promising scaffold for designing novel therapeutics. Researchers are particularly interested in its potential applications in targeting protein-protein interactions and enzyme inhibition, which are hot topics in modern pharmacology.
In recent years, the demand for small-molecule inhibitors and bioactive heterocycles has surged, driven by advancements in high-throughput screening and computational drug design. The 1,2,4-oxadiazole ring, a key component of this compound, is known for its metabolic stability and ability to mimic peptide bonds, making it a valuable building block in drug-like molecules. Meanwhile, the azetidine ring contributes to improved pharmacokinetic properties, such as enhanced solubility and reduced toxicity, which are critical for oral bioavailability.
The incorporation of a 1H-1,2,3-triazole group further enhances the compound's versatility. Triazoles are widely used in click chemistry, a technique popularized by Nobel laureate Barry Sharpless, enabling efficient modular synthesis of complex molecules. This feature aligns with the growing trend of fragment-based drug discovery, where researchers aim to assemble drug candidates from smaller, well-characterized fragments. As a result, 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is often explored in the context of lead optimization and structure-activity relationship (SAR) studies.
From a synthetic perspective, the compound's structure presents both challenges and opportunities. The 1,2,4-oxadiazole ring can be constructed via cyclization reactions between amidoximes and carboxylic acid derivatives, while the azetidine and triazole moieties require careful functionalization to ensure regioselectivity. Recent publications highlight innovative strategies such as microwave-assisted synthesis and flow chemistry to improve yields and reduce reaction times, addressing the industry's push for green chemistry and sustainable synthesis.
In the realm of drug repurposing, 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has been investigated for its potential in treating neurodegenerative diseases and inflammatory disorders. Its ability to modulate kinase signaling pathways and G-protein-coupled receptors (GPCRs) has sparked interest in academia and biotech startups alike. These applications resonate with current healthcare trends, such as the search for precision medicine solutions and multi-target therapeutics.
Analytical characterization of this compound typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm its purity and structural integrity. Such rigorous quality control is essential for ensuring reproducibility in preclinical studies, a topic frequently queried in scientific forums and Q&A platforms like ResearchGate.
As the pharmaceutical industry shifts toward AI-driven drug discovery, compounds like 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole are increasingly studied using molecular docking and machine learning algorithms. These tools help predict binding affinities and optimize molecular properties, reducing the time and cost associated with traditional trial-and-error approaches. This synergy between computational chemistry and experimental validation is a recurring theme in contemporary literature.
In summary, 3-(azetidin-3-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS No. 2171867-46-0) exemplifies the convergence of heterocyclic chemistry, medicinal chemistry, and drug design innovation. Its multifaceted applications and alignment with cutting-edge research trends ensure its relevance in the evolving landscape of life sciences.
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